molecular formula C14H18N2O3 B4574961 2,5-dihydroxy-N'-(2-methylcyclohexylidene)benzohydrazide

2,5-dihydroxy-N'-(2-methylcyclohexylidene)benzohydrazide

Cat. No.: B4574961
M. Wt: 262.30 g/mol
InChI Key: YJYRRCLPSWMQFB-QINSGFPZSA-N
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Description

2,5-dihydroxy-N'-(2-methylcyclohexylidene)benzohydrazide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

2,5-dihydroxy-N'-(2-methylcyclohexylidene)benzohydrazide is a compound of interest in the synthesis of various heterocyclic compounds with potential biological activities. Research has shown that derivatives of benzohydrazide can be synthesized into a wide array of heterocyclic compounds, including oxadiazoles, thiadiazoles, triazoles, and more, demonstrating antimicrobial activities against different microorganisms. This highlights its utility in developing new antimicrobial agents (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

Anticancer Potential

Another significant area of research is the exploration of this compound derivatives as potential anticancer agents. Studies have synthesized and evaluated the cytotoxic properties of these derivatives against various cancer cell lines, uncovering compounds that demonstrate potent inhibitory effects and the ability to induce apoptosis in tumor cells. This opens avenues for the development of new anticancer therapeutics (Katiyar et al., 2015).

Antioxidant Activity

The compound and its derivatives have also been evaluated for antioxidant activities, with studies indicating that certain synthesized benzohydrazide derivatives exhibit significant antioxidant properties. This suggests their potential use in preventing oxidative stress-related diseases (Dighade & Parikh, 2017).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of this compound derivatives has shown promising results. Compounds synthesized from this benzohydrazide exhibit effective activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial and antifungal agents (Han, 2013).

Covalent Organic Frameworks

The structure of this compound lends itself to the development of covalent organic frameworks (COFs), which are highly crystalline, stable, and porous materials suitable for various applications including catalysis, gas storage, and separation processes (Uribe-Romo et al., 2011).

Properties

IUPAC Name

2,5-dihydroxy-N-[(Z)-(2-methylcyclohexylidene)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-4-2-3-5-12(9)15-16-14(19)11-8-10(17)6-7-13(11)18/h6-9,17-18H,2-5H2,1H3,(H,16,19)/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYRRCLPSWMQFB-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNC(=O)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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